molecular formula C8H8BrFO2S B8622776 1-Bromo-4-(ethylsulfonyl)-2-fluorobenzene

1-Bromo-4-(ethylsulfonyl)-2-fluorobenzene

Cat. No. B8622776
M. Wt: 267.12 g/mol
InChI Key: UCMNEQPCURNDES-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

To solution of 4-bromo-3-fluorobenzene-1-sulfonyl chloride (50 g, 0.184 mol) in THF (800 mL) at 0° C. was added hydrazine monohydrate (40-50%, 41.26 g, 0.644 mol) dropwise over 45 minutes. The reaction was stirred for 4 hours at room temperature and then the solvent was removed under reduced pressure to low volume. Heptane (100 mL) was added and the solid was filtered and washed several times with heptanes. The resulting solid was dissolved in ethanol (800 mL). Sodium acetate (90.56 g, 1.104 mol) and ethyl iodide (143.49 g, 0.92 mol) were added and the reaction heated to reflux for 18 hours. The reaction was allow to cool to room temperature, the solvent was removed under reduced pressure to 30% of the initial volume. The reaction mixture was diluted with water (500 mL) and extracted with CH2Cl2 (3×250 mL). The combined organic layers were washed with brine (2×300 mL), dried over Na2SO4, filtered and reduced to dryness to give a yellow oil. The crude was absorbed onto silica and purified (using siica gel column chromatography eluting with cyclohexane/EtOAc 8/2 to give the title compound as yellow solid in 64% yield, 31.70 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
41.26 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
90.56 g
Type
reactant
Reaction Step Two
Quantity
143.49 g
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12].O.NN.[C:16]([O-])(=O)[CH3:17].[Na+].C(I)C>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:16][CH3:17])(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Name
Quantity
41.26 g
Type
reactant
Smiles
O.NN
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
90.56 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
143.49 g
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure to low volume
ADDITION
Type
ADDITION
Details
Heptane (100 mL) was added
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed several times with heptanes
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in ethanol (800 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure to 30% of the initial volume
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude was absorbed onto silica
CUSTOM
Type
CUSTOM
Details
purified (
WASH
Type
WASH
Details
eluting with cyclohexane/EtOAc 8/2

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)CC)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.